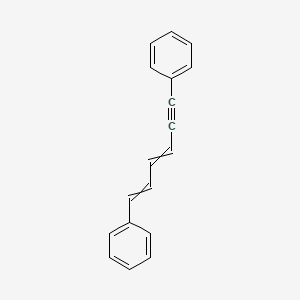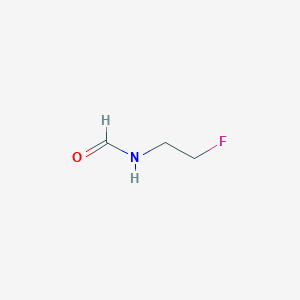![molecular formula C9H13N3O2 B12563882 N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine CAS No. 209673-05-2](/img/structure/B12563882.png)
N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloylguanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81% under mild conditions . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, which can yield cyanoacetamide derivatives .
Industrial Production Methods: Industrial production of N-Hydroxy-N’‘-[(4-methoxyphenyl)methyl]guanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, offers a convenient and scalable approach to produce N,N’-disubstituted guanidines .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and methoxyphenyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of this compound can be achieved using oxidizing agents like hydrogen peroxide, while reduction can be carried out using reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from the reactions of N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding oxo derivatives, while substitution reactions can lead to the formation of various substituted guanidines.
Scientific Research Applications
N-Hydroxy-N’‘-[(4-methoxyphenyl)methyl]guanidine has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of heterocycles and other complex molecules . In biology, this compound is used in the study of biochemical processes and as a potential therapeutic agent. In medicine, it has shown promise in the development of new drugs due to its unique chemical properties. Additionally, in the industrial sector, N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine is utilized in the production of various chemical intermediates and as a catalyst in organic reactions .
Mechanism of Action
The mechanism of action of N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
N-Hydroxy-N’‘-[(4-methoxyphenyl)methyl]guanidine can be compared with other similar compounds, such as N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide and N-[(4-hydroxy-3-methoxyphenyl)methyl]-decanamide These compounds share structural similarities but differ in their functional groups and overall chemical properties
Conclusion
N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine is a versatile compound with significant potential in various scientific research fields Its unique chemical structure and properties make it a valuable tool in chemistry, biology, medicine, and industry
Properties
CAS No. |
209673-05-2 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-hydroxy-2-[(4-methoxyphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H13N3O2/c1-14-8-4-2-7(3-5-8)6-11-9(10)12-13/h2-5,13H,6H2,1H3,(H3,10,11,12) |
InChI Key |
PDFBUBVBXHVXFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C(N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


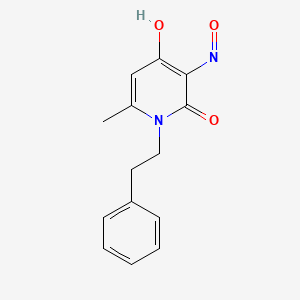

![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
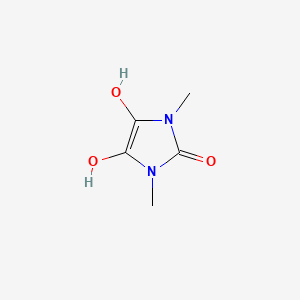
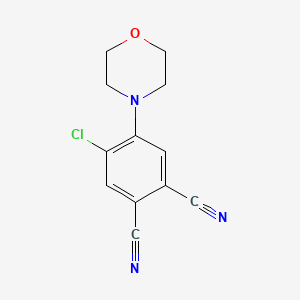
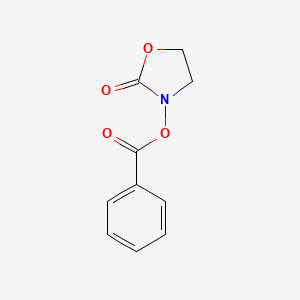
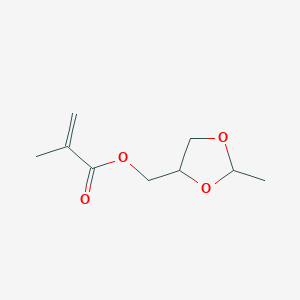
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
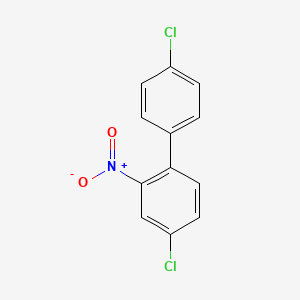
![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)
